Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Pharmaceutical impurity profiling ANDA regulatory submission GnRH antagonist intermediate

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 174072-89-0) is a polysubstituted 2-aminothiophene-3-carboxylate synthesized via the Gewald multicomponent reaction, combining 1-(4-nitrophenyl)propan-2-one, ethyl cyanoacetate, and elemental sulfur. The molecule features a 4-nitrophenyl substituent at the 5-position, a methyl group at the 4-position, and an ethoxycarbonyl group at the 3-position of the thiophene core (molecular formula C₁₄H₁₄N₂O₄S, molecular weight 306.34 g/mol).

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
CAS No. 174072-89-0
Cat. No. B061678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
CAS174072-89-0
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3
InChIKeyCXRJNUVDWUINBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 174072-89-0): Core Specifications and Key Differentiators for Laboratory Procurement


Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 174072-89-0) is a polysubstituted 2-aminothiophene-3-carboxylate synthesized via the Gewald multicomponent reaction, combining 1-(4-nitrophenyl)propan-2-one, ethyl cyanoacetate, and elemental sulfur [1]. The molecule features a 4-nitrophenyl substituent at the 5-position, a methyl group at the 4-position, and an ethoxycarbonyl group at the 3-position of the thiophene core (molecular formula C₁₄H₁₄N₂O₄S, molecular weight 306.34 g/mol) . Unlike generic 2-aminothiophene building blocks, this compound serves a dual role: it is the key synthetic intermediate in the commercial manufacture of the FDA-approved GnRH antagonist Relugolix (Orgovyx®) and is concurrently catalogued as Relugolix Impurity 52, a reference standard with optional traceability to USP/EP pharmacopeial monographs [2]. This dual identity drives its procurement value for both process chemistry development and regulatory bioanalytical workflows.

Why Generic 2-Aminothiophene-3-carboxylates Cannot Substitute for Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate in Regulated Development


Although numerous 2-aminothiophene-3-carboxylate analogs are commercially available at lower cost, direct replacement of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate in workflows tied to Relugolix development introduces unacceptable regulatory and technical risks. Generic analogs such as ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7) lack the 4-nitro substituent that provides the characteristic UV‑Vis chromophore (λₘₐₓ ≈ 400 nm) used for detection in pharmaceutical impurity profiling [1]. More critically, only the title compound is formally designated as Relugolix Impurity 52, with established retention times, relative response factors, and identity confirmation via NMR, HPLC, and HRMS . The substitution of a non-pharmacopeial analog in ANDA analytical method validation or quality-controlled (QC) batch release testing would result in data that cannot be cross-referenced to the innovator’s impurity profile, potentially delaying regulatory submission. The following quantitative evidence sections establish precisely where this compound’s specifications diverge from the nearest commercially accessible analogs.

Quantitative Head-to-Head Evidence: Distinguishing Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate from Its Nearest Chemical Analogs


Regulatory Reference Standard Designation vs. Generic 2-Aminothiophene-3-carboxylate Building Blocks

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is formally catalogued as Relugolix Impurity 52 and is supplied with a Certificate of Analysis (CoA) that includes orthogonal characterization by ¹H NMR, ¹³C NMR, HPLC (≥98.0% peak area), and HRMS. Vendors explicitly offer optional traceability to USP or European Pharmacopoeia (EP) monographs for this specific CAS number [1]. In contrast, the closely related non-nitrated analog ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7) is distributed solely as a research-grade building block with a minimum purity specification of 95% and without any pharmacopeial traceability documentation . The absence of a certified impurity designation for the phenyl analog renders it unacceptable for use in validated ANDA analytical methods.

Pharmaceutical impurity profiling ANDA regulatory submission GnRH antagonist intermediate

HPLC Purity Specification: ≥99% HPLC Assay for Target vs. 95% for Selected Analogs

Certain specialist suppliers of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate report an HPLC purity specification of ≥99.0% (e.g., WeiShi Reagent batch assay, 2023) . By comparison, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7) is typically supplied at a minimum purity of 95% , and the positional isomer ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (CAS 312727-66-5) lacks published batch-assay purity data from major vendors. The ≥4 percentage-point purity differential translates into a reduction of up to 50–80% in total organic impurities present in the bulk material, which directly impacts yield calculations and impurity carry-through risk in multi-step synthetic sequences.

Chemical purity assay HPLC quantification Intermediate quality control

Hazard Classification Profile versus Non-Nitrated Thiophene Analog

The European Chemicals Agency (ECHA) notified classification and labeling inventory assigns ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate the following harmonized hazard categories: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. By contrast, ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7) carries only a 'Warning' signal word designation on supplier SDS documentation, with acute oral toxicity classified as Category 4 — but notably lacks the STOT SE Category 3 classification, indicating a divergence in inhalation hazard profile . This classification difference is attributable to the 4-nitrophenyl moiety and carries distinct occupational exposure banding implications.

Chemical safety assessment GHS classification Laboratory handling protocols

Positional Isomer Selectivity: 5-(4-Nitrophenyl) Substitution Pattern Yield Advantage in Gewald Cyclization

A patent process (US 2023/0357267 A1) specifically selects ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (designated SM1) as the starting material out of a broader set of possible 2-aminothiophene precursors for the Relugolix synthetic route [1]. In the disclosed route, SM1 is converted to intermediate M1 with a yield exceeding 90% (isolated yield ~94%) in the first alkylation step, and the overall nine-step sequence achieves cumulative yields consistent with industrial-scale economics [1]. When the analogous 4-methyl-5-phenyl substituted thiophene (without the 4-nitro group) is examined in literature Gewald protocols, cyclization yields are reported in the 65–75% range, attributed to reduced electrophilic activation of the carbonyl component and less favorable crystallization properties of the non-nitrated product [2]. The 4-nitro substituent enhances both the reaction yield and the ease of intermediate purification.

Gewald reaction yield Regioselectivity Thiophene synthetic methodology

Procurement-Driven Application Scenarios for Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 174072-89-0)


ANDA Analytical Method Development and GMP Quality Control Release Testing for Relugolix Formulations

The compound, as Relugolix Impurity 52, is the required reference standard for HPLC system suitability testing, relative retention time (RRT) marker identification, and impurity quantification in Relugolix drug substance and drug product per validated pharmacopeial methods. Its certified purity (≥98–99%) and optional USP/EP traceability ensure compliance with ICH Q2(R1) analytical validation guidelines [1]. No alternative thiophene building block can fulfill this role because only this CAS number is recognized in the innovator's impurity specification.

Kilogram-Scale Relugolix API Intermediate Supply for Generic Drug Development

As the designated SM1 starting material in Sumitomo Pharma's improved Relugolix process (US 2023/0357267 A1), this compound enables a synthetic route with cGMP-compliant yield thresholds. The Gewald reaction yield advantage conferred by the 4-nitrophenyl substituent (up to 94% for the first downstream intermediate) directly impacts cost-of-goods calculations for generic ANDA applicants seeking to establish commercially viable manufacturing processes [2].

Occupational Exposure Banding and Laboratory Safety Protocol Development

The compound's ECHA-notified GHS classification (Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2; STOT SE 3) defines a distinct handling envelope that requires local exhaust ventilation, impermeable gloves, and eye protection during weighing and dissolution. Procurement specifications should reference this classification to fulfill institutional chemical hygiene plan requirements [3]. The additional STOT SE 3 categorization, absent in the non-nitrated phenyl analog, warrants specific respiratory protection considerations that affect storeroom inventory decisions.

Medicinal Chemistry Exploration of 2-Aminothiophene-3-carboxylate Derivatives with Electron-Withdrawing 5-Aryl Substituents

The 4-nitrophenyl group at the 5-position introduces a strong electron‑withdrawing substituent (Hammett σₚ = +0.78) that modulates the electronic properties of the thiophene core and serves as a precursor for further diversification via nitro reduction to the corresponding aniline. This differentiates it from the phenyl analog (σₚ = 0.00) and enables distinct SAR exploration in kinase inhibitor or GPCR antagonist programs where the nitro-to-amine transformation provides a synthetic handle for amide coupling or diazotization chemistry [4].

Quote Request

Request a Quote for Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.